molecular formula C12H16N2S B13770412 3-(2-Aminopropyl)-5-methylthioindole CAS No. 5102-06-7

3-(2-Aminopropyl)-5-methylthioindole

Cat. No.: B13770412
CAS No.: 5102-06-7
M. Wt: 220.34 g/mol
InChI Key: FMZDOOIQHHJMJP-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-5-methylthioindole is a synthetic indole derivative characterized by a 2-aminopropyl side chain at the 3-position and a methylthio (-SMe) substituent at the 5-position of the indole ring. The methylthio group in this compound may modulate receptor binding affinity and metabolic stability compared to other substituents like methoxy (-OMe) or unsubstituted indoles.

Properties

CAS No.

5102-06-7

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-(5-methylsulfanyl-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C12H16N2S/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3

InChI Key

FMZDOOIQHHJMJP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)SC)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(2-Aminopropyl)-5-methylthioindole

The preparation of this compound generally involves multi-step organic synthesis techniques focused on functionalizing the indole core and installing the aminopropyl side chain. While direct methods for this exact compound are limited in the literature, related synthetic strategies for similar indole derivatives and aminopropyl compounds provide a comprehensive framework.

General Synthetic Strategy

The synthesis typically proceeds via:

  • Functionalization of the indole nucleus at the 3-position.
  • Introduction of the methylthio substituent at the 5-position.
  • Side chain installation of the 2-aminopropyl group through various alkylation or reductive amination methods.

Stepwise Preparation Approach

Preparation of 5-Methylthioindole Intermediate

The 5-methylthio group can be introduced by electrophilic substitution on the indole ring or by starting with a 5-substituted indole precursor. This step may involve:

  • Direct methylthiolation using methylthiolating agents such as methylthiol or methylthiol chloride under controlled conditions.
  • Alternatively, 5-bromoindole can be converted to 5-methylthioindole by nucleophilic substitution with sodium methylthiolate.
Formation of 3-(2-Aminopropyl) Side Chain

The 3-position functionalization with a 2-aminopropyl group can be achieved by:

  • Alkylation of the 3-position with a suitable 2-aminopropyl halide or precursor.
  • Reductive amination of a 3-formyl or 3-acetyl indole derivative with ammonia or an amine source.
  • Using oxalyl chloride to form indol-3-ylglyoxyl chloride intermediate followed by reaction with amines, as demonstrated in related tryptamine syntheses.

Example Synthetic Route Based on Related Compounds

A representative synthesis inspired by Shulgin’s tryptamine derivatives involves:

Step Reagents and Conditions Description Yield (%)
1 Indole + methylthiolating agent Introduction of 5-methylthio group Not specified
2 Oxalyl chloride in anhydrous ether Formation of indol-3-ylglyoxyl chloride intermediate ~70-80% (related compounds)
3 Reaction with 2-aminopropylamine or equivalent Formation of glyoxylamide intermediate -
4 Reduction with lithium aluminum hydride (LAH) in dioxane reflux Conversion to this compound ~70-80% (analogous to DET synthesis)

This method mirrors the synthesis of N,N-dialkyltryptamines where the intermediate glyoxylamide is reduced to the corresponding amine.

Alternative Approaches

Analytical and Purification Techniques

  • Crystallization and filtration: Used to isolate intermediates and final products, often after solvent removal and precipitation steps.
  • Distillation under reduced pressure: Applied for purification of amine products, as in the hydrogenation route for N-(3-aminopropyl)imidazole.
  • Spectroscopic characterization: 1H NMR and FTIR are essential for confirming substitution patterns and functional groups. For example, shifts in N–H and aromatic proton signals confirm successful amine installation and substitution.

Summary Table of Preparation Methods

Method Key Steps Advantages Typical Yield References
Oxalyl chloride intermediate + amine + LAH reduction Formation of glyoxyl chloride intermediate, amide formation, reduction to amine High yield, well-established for tryptamines 70-80% (analogous)
Nitrile intermediate hydrogenation Acrylonitrile addition to indole derivative, Raney Ni hydrogenation Mild conditions, scalable, high purity High (for imidazole analogs)
Direct alkylation with haloalkylamine Alkylation of indole at 3-position with 2-aminopropyl halide Simpler, fewer steps Variable, depends on conditions Inferred from general alkylation chemistry
Electrophilic methylthiolation Introduction of methylthio group at 5-position Straightforward substitution Moderate to high Inferred from related indole chemistry

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropyl)-5-methylthioindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Aminopropyl)-5-methylthioindole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a serotonin receptor ligand.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropyl)-5-methylthioindole involves its interaction with specific molecular targets, such as serotonin receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

α-Methyltryptamine (AMT; 3-(2-Aminopropyl)indole)
  • Structural Features : AMT lacks the 5-methylthio substituent, with a hydrogen atom at the 5-position of the indole ring.
  • Pharmacological Profile: AMT acts as a non-selective serotonin receptor agonist, with affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. It also inhibits monoamine oxidase (MAO), contributing to its psychoactive effects .
  • Key Differences: The absence of the 5-methylthio group in AMT likely reduces steric hindrance and alters receptor binding kinetics compared to 3-(2-Aminopropyl)-5-methylthioindole.
5-(2-Aminopropyl)indole (5-IT)
  • Structural Features: A positional isomer with the aminopropyl group at the 5-position instead of the 3-position.
  • Pharmacological Profile: 5-IT exhibits stimulant and hallucinogenic effects, with user reports likening it to 5-APB (a benzofuran derivative). However, it is associated with severe toxicity, including fatalities linked to hyperthermia and cardiovascular collapse .
  • Key Differences: The shift in the aminopropyl group’s position significantly impacts receptor selectivity and metabolic pathways, leading to distinct safety profiles.
5-Methyltryptamine (3-(2-Aminoethyl)-5-methylindole)
  • Structural Features: Features a shorter ethylamine side chain instead of the aminopropyl group and a methyl substituent at the 5-position.
  • Pharmacological Profile: Primarily acts as a serotonin receptor agonist, with reported affinity for 5-HT1 and 5-HT2 receptors. Its shorter side chain may reduce lipophilicity and blood-brain barrier penetration compared to aminopropyl analogs .

Receptor Affinity and Selectivity

Compound Structural Features 5-HT Receptor Affinity Key Pharmacological Effects
This compound 5-SMe, 3-aminopropyl Predicted 5-HT2A/2C affinity* Unknown; likely serotonergic
AMT Unsubstituted at 5-position 5-HT1A, 5-HT2A, 5-HT2C agonist Hallucinations, MAO inhibition
5-IT 5-aminopropyl Non-selective 5-HT agonist Stimulation, hyperthermia risk
VER-3993 (indazole analog) 3-aminopropyl, indazole core Selective 5-HT2C agonist Reduces food intake in rodents
3-(2-Aminopropyl)phenol HCl Phenol core, 3-aminopropyl 5-HT1A/1B/2C partial agonist Psychotropic effects

*Inferred from structural similarities to AMT and VER-3993 .

Pharmacological and Toxicological Implications

  • 5-HT2C Selectivity: Compounds like VER-3993 demonstrate that indazole cores and 3-aminopropyl substitution enhance 5-HT2C selectivity over 5-HT2A, reducing psychotomimetic risks . The 5-methylthio group in this compound may further refine this selectivity.
  • Toxicity: 5-IT’s association with fatalities underscores the critical role of substituent positioning in safety profiles. The methylthio group in this compound could mitigate toxicity by altering metabolism or receptor interactions .
  • Psychoactive Effects : User reports on 5-IT and AMT highlight the interplay between indole substitution patterns and effects such as stimulation, empathy, and hallucinations .

Biological Activity

3-(2-Aminopropyl)-5-methylthioindole is a compound of interest in the field of neuropharmacology and cancer treatment, exhibiting various biological activities that warrant detailed exploration. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16N2S
  • Molecular Weight : 220.34 g/mol
  • IUPAC Name : this compound

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been shown to interact with serotonin receptors, which are crucial for mood regulation and cognitive functions. This compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

  • Serotonin Receptor Interaction : The compound's structural similarity to serotonin suggests a possible agonistic effect on serotonin receptors, which could enhance serotonergic signaling in the brain.
  • Potential Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, indicating its potential as a novel treatment for depressive disorders.

Anticancer Properties

In addition to its neuropharmacological activity, this compound has demonstrated promising anticancer effects through various mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been tested against several cancer cell lines, revealing its ability to trigger programmed cell death effectively .
  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer types, including leukemia and solid tumors. The following table summarizes its cytotoxic activity across different cancer cell lines:
Cell LineIC50 (µM)Mechanism of Action
Jurkat (Leukemia)1.88Apoptosis induction
HeLa (Cervical)3.00Cell cycle arrest
HCT116 (Colorectal)2.50DNA damage response activation
MIA PaCa-2 (Pancreatic)4.00Inhibition of proliferation

Case Study 1: Apoptotic Mechanisms

A study investigated the apoptotic mechanisms induced by this compound in Jurkat cells. The results demonstrated that treatment with the compound led to significant early and late apoptotic events, confirmed by Annexin V/PI staining assays. The study highlighted that the compound's action was concentration-dependent, with lower concentrations leading to early apoptosis and higher concentrations resulting in late apoptosis .

Case Study 2: In Vivo Efficacy

In vivo studies have further supported the anticancer potential of this compound. Animal models treated with varying doses of this compound showed a marked reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the immune response against tumors.

Q & A

What analytical techniques are recommended for differentiating 3-(2-Aminopropyl)-5-methylthioindole from its positional isomers in forensic samples?

Basic Research Question
To distinguish this compound from its isomers (e.g., 5-IT, 6-IT), a combination of gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) is essential. GC-MS can separate most isomers without derivatization, except for 5- and 6-isomers, which co-elute. LC-MS resolves these using retention time differences and product ion spectra. For example, 2- and 7-isomers are differentiated via fragment ions (m/z 132 for 2-API vs. m/z 158 for 7-API) . Infrared spectroscopy (GC/IR) further confirms structural differences in the indole substituents .

How can researchers resolve co-elution challenges when analyzing this compound and its isomers?

Advanced Research Question
Co-elution in GC-MS (e.g., 5- and 6-isomers) requires tandem mass spectrometry (LC-MS/MS) . By analyzing collision-induced dissociation (CID) patterns, researchers can identify unique product ions. For instance, 2-API produces m/z 132 via vinylamine loss, while 7-API generates m/z 158 via methylamine loss . Additionally, optimizing LC mobile phase gradients (e.g., using ammonium formate buffers) improves separation efficiency .

What synthetic byproducts should be monitored during the synthesis of this compound?

Basic Research Question
Synthesis routes may produce tricyclic byproducts due to solvent interactions. For example, tetrahydrofuran (THF) can participate in annulation reactions during 2-API synthesis, forming unexpected tricyclic compounds . Researchers should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to characterize byproducts and optimize reaction conditions (e.g., solvent selection, temperature) to minimize side reactions.

How can the serotonergic receptor affinity of this compound be evaluated?

Advanced Research Question
Receptor profiling involves competitive binding assays (e.g., radioligand displacement at 5-HT1A, 5-HT2A receptors) and functional assays (e.g., cAMP accumulation, calcium flux). For example, substituted methcathinones with similar structures show differential transporter/receptor interactions via these methods . Cross-validation with in silico docking studies (e.g., using serotonin receptor crystal structures) can predict binding modes .

What stability considerations are critical for this compound under varying storage conditions?

Basic Research Question
Stability assessments should include accelerated degradation studies under controlled humidity, temperature, and light exposure. Techniques like HPLC-UV and LC-MS monitor degradation products (e.g., oxidation of the thioether group). For instance, synthetic cathinones degrade via N-alkyl chain cleavage under acidic conditions, necessitating pH-neutral storage .

How should discrepancies in reported pharmacological data for this compound be addressed?

Advanced Research Question
Contradictory data (e.g., varying EC50 values for receptor activation) require orthogonal validation . For example, discrepancies in substituted methcathinone studies were resolved by standardizing assay conditions (e.g., cell line selection, buffer composition) and using multiple receptor subtypes . Researchers should also verify compound purity via quantitative NMR (qNMR) and elemental analysis to exclude batch variability .

What legal and forensic implications arise from misidentifying this compound isomers?

Advanced Research Question
Misidentification in forensic cases (e.g., confusing 3-API with 5-IT) can lead to incorrect legal classifications. For example, 3-API (AMT) is linked to fatal intoxications, while 5-IT has distinct toxicity profiles . Forensic workflows must integrate multi-technique confirmation (GC-MS, LC-MS/MS, IR) and reference libraries for isomer-specific identification .

How can computational methods aid in the structural analysis of this compound derivatives?

Advanced Research Question
Density functional theory (DFT) calculations predict vibrational spectra (IR) and collision cross-sections (CCS) for comparison with experimental data . For instance, CCS values derived from ion mobility spectrometry (IMS) can differentiate isomers with similar masses . Molecular dynamics simulations further elucidate solvent interactions during synthesis .

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